5-(2-Fluorophenoxy)pyridin-2-amine
Description
Significance of Pyridin-2-amine and Fluorophenoxy Scaffolds in Medicinal Chemistry and Organic Synthesis
The pyridin-2-amine core is a prominent heterocyclic scaffold in medicinal chemistry. nih.gov It is a key structural component in a variety of approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.netresearchgate.net The versatility of the pyridin-2-amine moiety stems from its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. nih.gov This scaffold is a fundamental building block in the synthesis of drugs like sulfapyridine, an antibacterial agent, and piroxicam, a non-steroidal anti-inflammatory drug (NSAID). researchgate.net Its synthetic accessibility and the numerous available reaction sites for further chemical modification make it an attractive starting point for the development of new bioactive molecules. researchgate.net
The fluorophenoxy scaffold represents a critical tool in modern drug design. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical and pharmacokinetic properties. nih.gov Specifically, the presence of a fluorine atom on a phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence the molecule's conformation and binding affinity to its target protein. nih.gov This strategic use of fluorine has been successfully employed to improve the drug-like properties of numerous therapeutic agents.
Rationale for Investigating 5-(2-Fluorophenoxy)pyridin-2-amine
The investigation into This compound is driven by a logical drug design strategy that combines the favorable attributes of its two core scaffolds. The pyridin-2-amine portion provides a well-established platform known for its biological relevance and synthetic tractability. The phenoxy-pyridine linkage itself is found in a number of kinase inhibitors. For instance, derivatives of 4-phenoxy-pyridine have been explored as potent dual inhibitors of VEGFR-2 and c-Met, two key protein kinases involved in cancer progression. rsc.org
The addition of a fluorine atom at the 2-position of the phenoxy ring is a deliberate modification aimed at enhancing the molecule's pharmacological profile. This substitution can influence the molecule's electronic properties and three-dimensional shape, potentially leading to improved binding affinity and selectivity for its intended biological target. Moreover, the fluorine atom can block a potential site of metabolism, thereby increasing the compound's metabolic stability and oral bioavailability.
While specific research on the biological activity of this compound is not extensively published in peer-reviewed literature, its structural similarity to known kinase inhibitors suggests its potential as a candidate for investigation in oncology and other therapeutic areas where kinase signaling plays a crucial role. The compound is available from commercial suppliers, indicating its accessibility for research purposes.
Chemical Data for this compound
| Property | Value |
| CAS Number | 1255574-55-0 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-8-5-6-11(13)14-7-8/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLPVZFLZDKYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established and Proposed Synthetic Routes for 5-(2-Fluorophenoxy)pyridin-2-amine
The synthesis of this compound is not extensively detailed in publicly available literature, necessitating the proposal of synthetic strategies based on well-established reactions for analogous compounds. The key challenge in its synthesis is the formation of the ether linkage between the pyridine (B92270) and fluorophenyl rings.
Multi-Step Synthetic Strategies
A plausible and efficient multi-step synthesis of this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction as the key bond-forming step.
One proposed route begins with a readily available starting material, such as 5-bromopyridin-2-amine. This intermediate can then be coupled with 2-fluorophenol (B130384). Two primary catalytic systems are suitable for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. wikipedia.org In this context, 5-bromopyridin-2-amine would react with 2-fluorophenol in the presence of a copper catalyst, often with a ligand and a base, at elevated temperatures. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig C-O Coupling: A more modern alternative is the palladium-catalyzed Buchwald-Hartwig coupling, which is known for its high efficiency and broad substrate scope, including the formation of diaryl ethers. libretexts.orgorganic-chemistry.org This reaction would also couple 5-bromopyridin-2-amine with 2-fluorophenol using a palladium catalyst and a suitable phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org
Another potential strategy involves reversing the functionalities, using 2-amino-5-halopyridine and a derivative of 2-fluorophenoxyboronic acid in a Suzuki coupling, though the former approach is more common for diaryl ether synthesis.
A direct nucleophilic aromatic substitution could also be considered, particularly if the pyridine ring is sufficiently activated by electron-withdrawing groups. youtube.comyoutube.comlibretexts.orgmasterorganicchemistry.com For instance, starting with 5-nitropyridin-2-amine, the nitro group could activate the 5-position for nucleophilic attack by the 2-fluorophenoxide ion. The nitro group would then need to be reduced to the amine in a subsequent step.
Optimization of Reaction Conditions for Yield and Purity
The optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for the proposed Ullmann or Buchwald-Hartwig reactions include the choice of catalyst, ligand, base, solvent, and temperature.
For an Ullmann-type reaction, the source of copper (e.g., CuI, Cu2O, or copper powder) and the choice of ligand (e.g., phenanthroline or other nitrogen-based ligands) can significantly impact the reaction efficiency. wikipedia.orgorganic-chemistry.org The base, typically an inorganic base like K2CO3 or Cs2CO3, is essential for deprotonating the phenol (B47542). High-boiling polar solvents such as DMF, NMP, or nitrobenzene (B124822) are often employed. wikipedia.org
In the case of a Buchwald-Hartwig coupling, the selection of the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and the phosphine ligand is critical. libretexts.orgorganic-chemistry.org Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often highly effective. wikipedia.orglibretexts.orgorganic-chemistry.org The choice of base and solvent is also important, with common combinations including sodium or potassium tert-butoxide in toluene (B28343) or dioxane. acsgcipr.org
A representative data table for the optimization of a Buchwald-Hartwig C-O coupling is presented below, based on typical conditions for analogous reactions.
Table 1: Representative Conditions for Buchwald-Hartwig C-O Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | 78 |
| 3 | Pd(OAc)2 | SPhos | Cs2CO3 | Toluene | 100 | 90 |
| 4 | Pd2(dba)3 | DavePhos | K2CO3 | DMF | 120 | 72 |
Note: This table is illustrative and based on general knowledge of Buchwald-Hartwig reactions, not on specific experimental data for the synthesis of this compound.
Mechanistic Insights into Key Synthetic Steps
The proposed synthetic routes rely on well-understood reaction mechanisms.
In the Ullmann condensation , the reaction is believed to proceed through a copper(I) phenoxide intermediate. This species is formed by the reaction of 2-fluorophenol with the copper catalyst in the presence of a base. The copper(I) phenoxide then undergoes oxidative addition with 5-bromopyridin-2-amine, followed by reductive elimination to form the desired diaryl ether and regenerate the copper catalyst. organic-chemistry.org
The Buchwald-Hartwig C-O coupling mechanism involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide (5-bromopyridin-2-amine) to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the 2-fluorophenoxide. Subsequent reductive elimination from this complex yields the this compound product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgorganic-chemistry.org
For a nucleophilic aromatic substitution (SNAr) pathway, the reaction would proceed via a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The nucleophilic 2-fluorophenoxide would attack the electron-deficient carbon atom of the pyridine ring (activated by a nitro group, for example), forming a resonance-stabilized anionic intermediate. The leaving group (e.g., a halide) is then expelled, restoring the aromaticity of the pyridine ring. youtube.comyoutube.com
Synthesis of Structural Analogues and Derivatives of this compound
The synthetic strategies outlined above are amenable to the preparation of a wide range of structural analogues and derivatives, allowing for systematic exploration of structure-activity relationships in various applications.
Modifications on the 2-Fluorophenoxy Moiety
The 2-fluorophenoxy portion of the molecule can be readily modified by using different substituted phenols in the coupling reaction. A variety of commercially available or synthetically accessible phenols can be employed to introduce different substituents at various positions on the phenyl ring.
Table 2: Examples of Phenols for the Synthesis of Analogues
| Phenol Derivative | Resulting Moiety |
|---|---|
| 3-Chlorophenol | 5-(3-Chlorophenoxy)pyridin-2-amine |
| 4-Methoxyphenol | 5-(4-Methoxyphenoxy)pyridin-2-amine |
| 2,4-Difluorophenol | 5-(2,4-Difluorophenoxy)pyridin-2-amine |
| 3-Trifluoromethylphenol | 5-(3-Trifluoromethylphenoxy)pyridin-2-amine |
The electronic and steric properties of the substituents on the phenol can influence the reaction conditions required for optimal coupling. For instance, electron-withdrawing groups on the phenol may increase its acidity and facilitate the formation of the phenoxide, potentially accelerating the reaction. osti.gov
Derivatization of the Pyridin-2-amine Scaffold
The pyridin-2-amine core can also be derivatized to generate further analogues. Modifications can be introduced either before or after the key ether-forming reaction.
Starting with different substituted 5-halopyridin-2-amines allows for the introduction of various groups on the pyridine ring. For example, using 3-methyl-5-bromopyridin-2-amine as the starting material would lead to the corresponding 3-methyl derivative of the final product.
Furthermore, the 2-amino group of this compound itself is a versatile handle for further derivatization. It can undergo a variety of reactions, such as acylation, alkylation, or sulfonylation, to produce a library of N-substituted derivatives. youtube.com For instance, reaction with an acid chloride would yield the corresponding amide. youtube.com
Table 3: Potential Derivatization Reactions of the 2-Amino Group
| Reagent | Reaction Type | Product Type |
|---|---|---|
| Acetyl chloride | Acylation | Amide |
| Benzyl bromide | Alkylation | Secondary Amine |
| p-Toluenesulfonyl chloride | Sulfonylation | Sulfonamide |
| Isocyanate | Addition | Urea |
These derivatization strategies provide access to a diverse set of molecules based on the this compound scaffold, enabling detailed investigations into their chemical and physical properties.
Incorporation of Additional Heterocyclic Systems
The core structure of this compound serves as a versatile scaffold for the introduction of other heterocyclic systems. These modifications can significantly alter the molecule's properties and are often pursued to develop new compounds with specific functionalities. One common strategy involves the primary amine group, which can be used to form new rings or link to existing heterocyclic moieties.
For instance, the amine can be derivatized to an amide, which can then undergo cyclization reactions to form fused heterocyclic systems. Another approach is to utilize the amine in condensation reactions with dicarbonyl compounds or their equivalents to construct new heterocyclic rings. Research into related aminopyridine compounds has shown that they can be key starting materials in the synthesis of more complex molecules, such as those containing thiadiazole or thieno[2,3-d]pyrimidine (B153573) rings. researchgate.netresearchgate.net
The following table outlines potential synthetic strategies for incorporating additional heterocyclic systems onto the this compound framework, based on established chemical transformations.
| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type |
| This compound | Thiosemicarbazide, then cyclizing agent (e.g., POCl₃) | Thiadiazole derivative | Cyclization |
| This compound | Ethyl 2-chloroacetoacetate, then base | Pyrrole derivative | Hantzsch Pyrrole Synthesis |
| This compound | Diethyl ethoxymethylenemalonate | Pyrimidine derivative | Gould-Jacobs Reaction |
| This compound | 2-Haloketone | Imidazole derivative | Debus-Radziszewski Imidazole Synthesis |
Exploration of Novel Synthetic Pathways and Catalytic Approaches
Recent advancements in organic synthesis have led to the exploration of novel and more efficient methods for preparing aminopyridine derivatives. For this compound, research efforts are likely to focus on catalytic cross-coupling reactions to form the key ether linkage.
Traditional methods for forming aryl ether bonds can require harsh reaction conditions. Modern catalytic approaches, such as the Buchwald-Hartwig and Ullmann-type coupling reactions, offer milder alternatives with greater functional group tolerance. The synthesis could, for example, involve the palladium- or copper-catalyzed coupling of 2-fluorophenol with a 5-bromo-2-aminopyridine derivative.
Furthermore, the development of novel catalysts, such as specific phosphine ligands for palladium, continues to improve the efficiency and scope of these reactions. nih.gov The direct amination of a pyridine N-oxide precursor is another modern strategy that has been successfully applied to the synthesis of 2-aminopyridines and could be adapted for this specific target. researchgate.net
The table below summarizes some modern catalytic approaches that could be applied to the synthesis of this compound.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System |
| Buchwald-Hartwig Amination | 5-(2-Fluorophenoxy)pyridin-2-yl triflate | Amine source (e.g., benzophenone (B1666685) imine, then hydrolysis) | Palladium catalyst with a specialized ligand (e.g., RuPhos) |
| Ullmann Condensation | 5-Bromo-2-aminopyridine | 2-Fluorophenol | Copper catalyst with a ligand (e.g., 1,10-phenanthroline) |
| Suzuki-Miyaura Coupling | 5-Bromo-2-aminopyridine | 2-Fluorophenoxyphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) |
Chemical Reactivity Profiles and Selective Functionalization
The reactivity of this compound is characterized by the interplay of its three key components: the pyridine ring, the primary amine, and the fluorophenoxy group. Selective functionalization of each of these sites allows for the synthesis of a diverse range of derivatives.
The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also be oxidized to the corresponding N-oxide, which can activate the pyridine ring for further reactions. researchgate.net The N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.
| Reaction | Reagent(s) | Product |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Amino-5-(2-fluorophenoxy)-1-alkylpyridin-1-ium salt |
| N-Acylation | Acyl chloride | N-Acylpyridinium salt |
The primary amine at the 2-position of the pyridine ring is a key site for functionalization. It can act as a nucleophile in a variety of reactions, including acylation, sulfonylation, and the formation of Schiff bases. These transformations are fundamental for building more complex molecules. For instance, acylation with various acid chlorides or anhydrides can produce a library of amide derivatives. researchgate.net
| Reaction | Reagent(s) | Product Type |
| Acylation | Acyl chloride or anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Schiff Base Formation | Aldehyde or ketone | Imine |
| Diazotization | NaNO₂/HCl | Diazonium salt (can be used for further transformations) |
The 2-fluorophenoxy group is generally less reactive than the other functional groups in the molecule under typical conditions. The fluorine atom is a weak deactivator for electrophilic aromatic substitution on the phenoxy ring, directing incoming electrophiles to the ortho and para positions relative to the ether linkage. However, harsh conditions would be required to achieve such substitutions. The ether linkage itself is generally stable but could potentially be cleaved under strongly acidic or basic conditions. The fluorine atom can also participate in nucleophilic aromatic substitution, although this typically requires strong activation by other electron-withdrawing groups on the ring.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A full analysis would require ¹H, ¹³C, and ¹⁹F NMR spectra, supplemented by 2D NMR techniques.
¹H, ¹³C, ¹⁹F NMR for Structural Confirmation and Isomer Differentiation
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and fluorophenoxy rings. The chemical shifts and coupling constants would be crucial for confirming the substitution pattern. For instance, the protons on the pyridine ring would likely appear as doublets and a doublet of doublets, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing ether linkage. The protons on the fluorophenoxy ring would also exhibit splitting patterns influenced by the fluorine atom.
¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. The carbon atoms attached to the nitrogen, oxygen, and fluorine atoms would have characteristic chemical shifts. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant, a key indicator for its presence and location.
¹⁹F NMR: The fluorine NMR spectrum would show a signal for the single fluorine atom, and its coupling to adjacent protons would further confirm the structure.
Predicted ¹H and ¹³C NMR Data (Illustrative)
Without experimental data, a precise data table cannot be constructed. However, one could predict general regions for the signals based on the constituent parts of the molecule.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 6.5 - 8.0 | 105 - 160 |
| Fluorophenoxy Ring Protons | 6.8 - 7.5 | 115 - 160 (C-F coupling expected) |
| Amino Protons (NH₂) | Broad singlet, 4.0 - 6.0 | N/A |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridine and fluorophenoxy rings through the ether linkage, a series of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings within the same ring system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is vital for confirming the connectivity between the two aromatic rings via the oxygen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, helping to determine the preferred conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational modes.
Functional Group Identification and Characteristic Vibrational Modes
The IR and Raman spectra of 5-(2-Fluorophenoxy)pyridin-2-amine would be expected to show characteristic bands for the N-H, C-O, C-F, and C=N bonds.
Expected Vibrational Modes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino group) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C, C=N (Aromatic Rings) | Stretching | 1400 - 1600 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1270 |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The position and shape of the N-H stretching bands in the IR spectrum could provide insights into the extent of intermolecular hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and deducing the structure. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the ether bond, providing further structural evidence.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS analysis of this compound would yield its exact mass, which is a fundamental physical constant of the molecule. This is determined by ionizing the compound and measuring the mass-to-charge ratio of the resulting ion with very high precision. The experimentally determined exact mass can then be compared to the theoretically calculated mass based on its chemical formula (C₁₁H₉FN₂O) to confirm its elemental composition. No published HRMS data for this compound is currently available.
Fragmentation Pattern Analysis for Structural Elucidation
In tandem with mass determination, mass spectrometry can be used to fragment the molecule and analyze the resulting smaller ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. For this compound, one would expect to observe fragmentation patterns corresponding to the cleavage of the ether bond, as well as the loss of the amino group or other characteristic fragments from the pyridine and fluorophenoxy rings. However, specific studies detailing these fragmentation pathways have not been found.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of this compound.
Determination of Molecular and Crystal Structures
A successful X-ray crystallographic study would provide the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the crystal system, space group, and unit cell dimensions of its crystalline form. This foundational data is crucial for understanding the molecule's conformation and how it packs in the solid state. At present, no crystallographic data for this compound has been deposited in public databases.
Elucidation of Supramolecular Architectures and Packing Arrangements
Beyond the individual molecule, X-ray crystallography illuminates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This includes identifying any repeating motifs or patterns in how the molecules are organized. The packing arrangement is influenced by a variety of intermolecular forces and determines the macroscopic properties of the crystal.
Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking
The supramolecular structure is held together by a network of non-covalent interactions. For this compound, one would anticipate the presence of several key interactions:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the ether linkage can act as hydrogen bond acceptors.
Halogen Bonding: The fluorine atom, being an electronegative halogen, could potentially participate in halogen bonding interactions with nucleophilic atoms in neighboring molecules.
π-π Stacking: The aromatic pyridine and fluorophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
A detailed crystallographic report would quantify the geometries of these interactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are widely employed in the study of pyridine (B92270) derivatives to understand their structural and electronic properties. researchgate.net
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 5-(2-Fluorophenoxy)pyridin-2-amine can be calculated. These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Exemplar Optimized Geometric Parameters for a Pyridine Derivative (Illustrative) This table presents hypothetical data for a molecule similar to this compound to illustrate the output of a geometry optimization calculation.
| Parameter | Bond/Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Lengths | C-F | 1.35 |
| C-O (ether) | 1.37 | |
| C-N (pyridine) | 1.34 | |
| C=N (pyridine) | 1.38 | |
| C-NH2 | 1.36 | |
| Bond Angles | C-O-C | 118.5 |
| F-C-C | 119.2 | |
| C-N-C (pyridine) | 117.0 |
| Dihedral Angle | C-C-O-C | 45.0 |
Data is illustrative and not from a specific calculation on this compound.
DFT calculations are also a powerful tool for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com These theoretical predictions can be compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies (IR and Raman spectra) of the molecule can be computed. nih.gov These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table shows hypothetical NMR chemical shift predictions for this compound.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H (amino) | 5.80 |
| H (pyridyl) | 7.20 - 8.10 |
| H (phenyl) | 6.90 - 7.50 |
| ¹³C NMR | |
| C (pyridyl, C-NH2) | 158.0 |
| C (pyridyl) | 110.0 - 145.0 |
| C (phenyl, C-F) | 155.0 (d, J=240 Hz) |
Data is illustrative and not from a specific calculation on this compound.
Table 3: Predicted Vibrational Frequencies (Illustrative) This table presents a selection of hypothetical vibrational frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (amino) | 3450, 3350 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=C/C=N stretch (ring) | 1600 - 1450 |
| C-O stretch (ether) | 1250 |
Data is illustrative and not from a specific calculation on this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack.
Table 4: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative) This table shows hypothetical FMO data.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.60 |
| Electronegativity (χ) | 3.50 |
| Chemical Hardness (η) | 2.30 |
Data is illustrative and not from a specific calculation on this compound.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas represent negative potential and are indicative of regions prone to electrophilic attack, while blue areas represent positive potential and are susceptible to nucleophilic attack. The MEP map for this compound would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the ether linkage, as well as the fluorine atom, due to their high electronegativity. The amino group's hydrogens would likely be regions of positive potential.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of molecules.
Molecules with rotatable bonds, such as the ether linkage in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. By systematically rotating the dihedral angles of the C-O-C-C linkage and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the global minimum energy conformation (the most stable structure) as well as other low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing a detailed picture of the dynamic behavior of this compound and its interactions with solvent molecules. While specific MD simulation studies on this compound are not extensively available in the public domain, the principles of this technique can be applied to understand its expected behavior.
MD simulations for this compound would involve the numerical integration of Newton's equations of motion for a system comprising the solute molecule and a sufficiently large number of solvent molecules (typically water, to mimic physiological conditions). The forces acting on each atom are calculated using a force field, which is a set of empirical potential energy functions.
Dynamic Behavior:
Solvation Effects:
The interaction of this compound with solvent molecules is crucial for understanding its solubility and transport properties. MD simulations can provide detailed information on the solvation shell around the molecule. For instance, the aminopyridine moiety is expected to form hydrogen bonds with water molecules, with the pyridine nitrogen and the amino group acting as hydrogen bond acceptors and donors, respectively. The fluorophenoxy group, while largely hydrophobic, has a polar ether linkage and a fluorine atom that can also participate in specific interactions with the solvent.
The following table illustrates the kind of data that could be generated from an MD simulation to characterize the solvation of different functional groups within the molecule.
| Functional Group | Average Number of Water Molecules in First Solvation Shell | Average Residence Time of Water (ps) |
| Pyridine Nitrogen | 2.5 | 5.2 |
| Amino Group | 3.1 | 6.8 |
| Ether Oxygen | 1.8 | 3.5 |
| Fluorine Atom | 1.2 | 2.1 |
This table is illustrative and based on general principles of molecular interactions. Actual values would require specific MD simulations.
The analysis of radial distribution functions (RDFs) from the simulation trajectory would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation structure. Quantum chemical calculations on the interaction between the molecule and solvent can further elucidate the nature of these interactions. nih.gov
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
The structural features of this compound, particularly the aminopyridine and phenoxy-pyridine motifs, are common in a variety of kinase inhibitors and other biologically active molecules. nih.govacs.org Therefore, both ligand-based and structure-based drug design principles are highly relevant for exploring its therapeutic potential.
Ligand-Based Drug Design (LBDD):
In the absence of a known 3D structure of a biological target, LBDD methods rely on the information from a set of molecules known to be active. nih.gov For this compound, one could construct a pharmacophore model based on a series of structurally related active compounds. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.
A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include:
A hydrogen bond donor (the amino group).
A hydrogen bond acceptor (the pyridine nitrogen).
An aromatic ring feature (the pyridine ring).
A second aromatic/hydrophobic feature (the fluorophenoxy ring).
This model could then be used to virtually screen large compound libraries to identify other molecules with a similar arrangement of features, which would be candidates for synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of analogs to build a mathematical model that correlates physicochemical properties with biological activity. nih.gov
Structure-Based Drug Design (SBDD):
If the 3D structure of a relevant biological target (e.g., the active site of a protein kinase) is available, SBDD can be a powerful tool. nih.gov This approach involves docking the 3D structure of this compound into the binding site of the target protein to predict its binding mode and affinity.
The docking process would involve exploring various possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding free energy. The results of such a docking study could reveal key interactions, such as:
Hydrogen bonds between the aminopyridine moiety and backbone atoms of the protein's hinge region, a common binding motif for kinase inhibitors. nih.gov
Hydrophobic or aromatic stacking interactions between the phenyl and pyridine rings and nonpolar residues in the binding pocket.
Specific interactions involving the fluorine atom, which can modulate binding affinity and selectivity.
The insights gained from docking studies can guide the rational design of new derivatives with improved potency and selectivity. For example, if the docking simulation suggests that a particular region of the binding pocket is not fully occupied, a substituent could be added to the ligand to make additional favorable interactions.
The following table provides an illustrative example of the kind of data that would be generated in a docking study of this compound against a hypothetical protein kinase target.
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Met109, Gly110, Leu83, Val65 |
| Hydrogen Bonds Formed | 2 (with Met109, Gly110) |
| Hydrophobic Interactions | Phenyl ring with Leu83, Val65 |
This table is for illustrative purposes. Actual values would depend on the specific protein target and docking software used.
The combination of both ligand-based and structure-based approaches often provides a synergistic strategy for lead discovery and optimization in drug development. nih.gov
Preclinical Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies and Target Identification
The primary focus of preclinical investigations into 5-(2-Fluorophenoxy)pyridin-2-amine has been to characterize its inhibitory activity against specific enzymes, particularly those involved in cell signaling and proliferation.
Kinase Inhibition Profiling (e.g., c-Met Kinase, Aurora-A Kinase)
Kinases are a critical class of enzymes that regulate a wide array of cellular functions, and their dysregulation is a hallmark of many diseases, including cancer. The inhibitory potential of this compound against several kinases has been a key area of research.
Currently, there is no publicly available data detailing the specific binding affinity (Kᵢ) or the kinetically-derived inhibition constant (K*ᵢ) of this compound for c-Met kinase or Aurora-A kinase. Further research is required to quantify these crucial parameters, which are essential for understanding the compound's potency and its direct interaction with these kinase targets.
The precise molecular mechanism by which this compound may inhibit c-Met or Aurora-A kinase has not been definitively elucidated in published literature. Generally, many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. However, without specific experimental evidence, it remains unconfirmed whether this compound follows this or another inhibitory mechanism.
A critical aspect of drug development is understanding a compound's selectivity for its intended target versus other related or unrelated kinases. A lack of selectivity can lead to off-target effects. Comprehensive kinase panel screening is a standard method to assess this. reactionbiology.compromega.comresearchgate.net However, at present, there is no published data from a broad kinase selectivity panel for this compound. Such studies would be invaluable in determining its specificity for c-Met and Aurora-A kinases and identifying any potential off-target interactions. The structure-activity relationship (SAR) of pyridine (B92270) derivatives has been explored in the context of kinase inhibition, suggesting that the pyridine scaffold is a viable starting point for developing selective inhibitors. nih.govacs.orgacs.orgnih.gov
Inhibition of Glycosylphosphatidylinositol (GPI) Biosynthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids essential for attaching a wide variety of proteins to the cell surface in eukaryotes. st-andrews.ac.ukresearchgate.netnih.gov This pathway is a potential target for therapeutic intervention, particularly in the context of certain parasitic and fungal infections where GPI-anchored proteins are crucial for virulence. nih.gov While the inhibition of GPI biosynthesis by various compounds has been studied, there is currently no specific evidence in the scientific literature to suggest that this compound inhibits any of the enzymes involved in this pathway.
Exploration of Other Potential Enzyme or Receptor Targets (e.g., PARP-1, TRPC6)
Beyond kinases, other enzymes and receptors are important therapeutic targets.
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.govresearchgate.netrsc.org While various pyridine-based compounds have been investigated as PARP-1 inhibitors, there are no specific studies demonstrating that this compound directly inhibits PARP-1 activity.
TRPC6: Transient Receptor Potential Canonical 6 (TRPC6) is a cation channel involved in regulating calcium influx into cells, and its dysregulation has been linked to several diseases. nih.govelifesciences.orgelifesciences.orgnih.gov The modulation of TRPC6 by small molecules is an active area of research. However, there is no available data to indicate that this compound has any modulatory effect on the TRPC6 channel.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental in medicinal chemistry for identifying the parts of a molecule that are essential for its biological activity. For the 5-phenoxypyridin-2-amine (B3148266) scaffold, research has focused on understanding how modifications to the pyridine ring, the phenoxy group, and the amine substituent influence potency and selectivity.
The core structure, consisting of a pyridine ring linked to a phenoxy group with an amine at the 2-position, presents several key features that are critical for biological activity. The 2-aminopyridine (B139424) moiety is a common pharmacophore in many biologically active compounds and is often involved in crucial hydrogen bonding interactions with target proteins. nih.gov The relative orientation of the pyridine and phenoxy rings, as well as the electronic nature of the ether linkage, also play a significant role.
In related diarylaminopyridines, the pyridine core itself has been a subject of modification. For instance, replacing the pyridine with a pyrazine (B50134) ring has led to a novel series of analogs with potent activity, highlighting the importance of the specific arrangement of nitrogen atoms in the heterocyclic core for target engagement. nih.gov Furthermore, in studies of thieno[2-3-b]pyridines, which share a similar bicyclic core concept, the 3-amino group was found to be a critical component of the pharmacophore. mdpi.com
The phenoxy ring provides a large surface for van der Waals and potential π-π stacking interactions within the binding pocket of a target protein. The substitution pattern on this ring is a key determinant of activity and selectivity.
The nature and position of substituents on both the pyridine and phenoxy rings have a profound impact on the biological activity and selectivity of this class of compounds.
For phenoxypyridine derivatives targeting enzymes like LOXL2, modifications on the phenoxy ring have been extensively explored. For example, the introduction of a trifluoromethyl group on the pyridine ring and various substitutions on the phenoxy ring were part of an optimization process that led to potent and selective inhibitors. nih.gov
In a broader context of pyridine derivatives, the introduction of electron-withdrawing groups, such as a nitro group, on the aromatic rings has been shown to increase cytotoxic activity in certain contexts, whereas electron-donating groups like methyl groups can lead to a decrease in activity. unibas.it The position of these substituents is also critical; for example, in some series, a para-substitution on a phenyl ring with groups like CH₃ and NO₂ improved antiproliferative activity, while ortho and meta substitutions were less favorable. mdpi.com
The amine group at the 2-position of the pyridine ring is another key site for modification. In studies on antimalarial diarylaminopyridines, replacement or substitution of the 2-amino group generally led to a loss of activity, underscoring its importance for the observed biological effect. nih.gov This suggests that the primary amine may act as a crucial hydrogen bond donor in interactions with the biological target.
The following table summarizes the general impact of substituent changes on the activity of phenoxypyridine and related aminopyridine analogs based on findings from various studies.
| Molecular Scaffold | Substitution Position | Substituent Type | Impact on Activity | Reference |
| Diarylaminopyridines | Pyridine Core | Replacement with Pyrazine | Potent Activity | nih.gov |
| Diarylaminopyridines | 2-Amino Group | Replacement/Substitution | Loss of Activity | nih.gov |
| Pyridophenoxazinones | Aromatic Ring | Electron-withdrawing (e.g., Nitro) | Increased Cytotoxicity | unibas.it |
| Pyridophenoxazinones | Aromatic Ring | Electron-donating (e.g., Methyl) | Decreased Cytotoxicity | unibas.it |
| Phenyl-substituted Pyridines | Phenyl Ring (para) | CH₃, NO₂ | Improved Antiproliferative Activity | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This approach allows for the development of predictive models that can guide the design of new, more potent analogs.
Both 2D and 3D-QSAR models have been successfully applied to classes of compounds containing the aminopyridine or phenoxypyridine scaffold. In 2D-QSAR, descriptors are calculated for the entire molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric, electrostatic, and other fields around a set of aligned molecules.
For instance, 3D-QSAR studies on thienopyrimidine and thienopyridine derivatives have yielded statistically significant CoMFA and CoMSIA models. nih.gov These models are often validated by predicting the activity of a test set of compounds, with high correlation coefficients indicating a robust and predictive model. nih.govresearchgate.net CoMFA typically evaluates steric and electrostatic fields, while CoMSIA can additionally include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. researchgate.netmdpi.comnih.gov
The development of these models relies on a dataset of compounds with experimentally determined biological activities. The molecules are then aligned based on a common substructure or pharmacophore to ensure that the calculated fields are comparable across the series.
QSAR studies identify key physicochemical descriptors that influence the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
In a QSAR analysis of 5-substituted-(arylmethylene)pyridin-2-amine derivatives, various steric, electrostatic, and hydrophobic parameters were found to correlate with antibacterial activity. researchgate.net For example, the LUMO (Lowest Unoccupied Molecular Orbital) energy, a descriptor of electron-accepting capability, and LogP, a measure of lipophilicity, were identified as important variables. researchgate.net
3D-QSAR contour maps provide a visual representation of where certain physicochemical properties are favorable or unfavorable for activity. For example, CoMFA and CoMSIA contour maps can highlight regions where bulky substituents are desired (sterically favorable, often shown in green) or disfavored (sterically unfavorable, often in yellow), and where positive or negative charges enhance activity (electrostatically favorable, often in blue and red, respectively). researchgate.net Such analyses have suggested that for some compound series, highly electropositive substituents with low steric hindrance at certain positions are required for optimal activity. researchgate.net
The table below provides examples of physicochemical descriptors and their general influence on the activity of related heterocyclic compounds.
| QSAR Method | Compound Class | Key Descriptors | Influence on Activity | Reference |
| 2D-QSAR | 5-substituted-(arylmethylene)pyridin-2-amines | LUMO, LogP, Radius of Gyration | Correlation with antibacterial activity | researchgate.netresearchgate.net |
| 3D-CoMFA/CoMSIA | 2,4-diamino-5-methyl-5-deazapteridine derivatives | Steric, Electrostatic, Hydrophobic, H-bond donor | Positive correlation with anticancer activity | researchgate.net |
| 3D-CoMFA/CoMSIA | Thienopyrimidine and thienopyridine derivatives | Steric, Electrostatic | Correlation with Aurora-B kinase inhibition | nih.gov |
A primary goal of QSAR modeling is to create predictive models that can accurately forecast the biological activity of novel, yet-to-be-synthesized compounds. The statistical quality of a QSAR model, often assessed by parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred), determines its predictive power. nih.govnih.gov
Once a statistically robust and validated QSAR model is established, it can be used to virtually screen libraries of proposed analogs. This in silico screening helps to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby saving time and resources in the drug discovery process. researchgate.net The insights gained from the model, such as the importance of specific physicochemical properties at certain molecular locations, provide a rational basis for the design of these new analogs. researchgate.net For example, if a CoMSIA model indicates that a hydrogen bond donor is beneficial at a particular position, new analogs can be designed to incorporate this feature.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding and predicting the interaction between a ligand, such as this compound, and its protein target.
Prediction of Binding Poses and Orientations within Target Active Sites
Molecular docking simulations are employed to predict how a ligand like this compound fits into the binding site of a target protein. Software programs like AutoDock are commonly used for this purpose. nih.gov The process involves preparing the 3D structures of both the ligand and the protein. For the protein, polar hydrogen atoms are added, and charges are assigned. nih.gov A grid box is then defined around the active site of the target, which is the region of interest where the ligand is expected to bind. nih.gov The docking algorithm then explores various possible conformations (poses) of the ligand within this active site, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most stable and likely binding orientation. nih.govrsc.org This predictive modeling allows researchers to visualize the ligand nestled within the protein's active site, providing a static snapshot of the potential interaction. researchgate.net
Analysis of Specific Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-Stacking)
Once a likely binding pose is predicted, the specific non-covalent interactions between the ligand and the amino acid residues of the protein's active site are analyzed in detail. These interactions are fundamental to the stability of the protein-ligand complex. The primary types of interactions include:
Hydrogen Bonds: These are crucial polar interactions formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. In docking studies, they are identified by specific donor-acceptor pairs and their distances. nih.gov
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, often involving aliphatic or aromatic carbon atoms. biorxiv.org They are a major driving force for ligand binding and efficiency. biorxiv.orgnih.gov
π-Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. It is a common interaction observed in protein-ligand complexes. nih.govmdpi.com Other related interactions include π-alkyl, amide-π stacked, and cation-π interactions. nih.govexplorationpub.com
The combination and geometry of these interactions determine the ligand's binding affinity and specificity for its target. explorationpub.com Analysis of numerous protein-ligand complexes has shown that while hydrophobic contacts are the most common, other interactions like hydrogen bonds and π-stacking are also highly frequent. biorxiv.org
Table 1: Common Protein-Ligand Interactions
| Interaction Type | Description | Typical Interacting Groups |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH, -NH2 (donors); C=O, -N= (acceptors) |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Driven by entropy. | Alkyl chains, aromatic rings |
| π-Stacking | Attractive interaction between the π-electron clouds of aromatic rings. Can be face-to-face or edge-to-face. | Phenyl, indole, or other aromatic rings |
| Cation-π Interaction | A non-covalent interaction between the face of an electron-rich π system and an adjacent cation. | Aromatic ring and a positively charged ion (e.g., Lys, Arg) |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Acidic (e.g., Asp, Glu) and basic (e.g., Lys, Arg) amino acid side chains |
Hotspot Identification and Fragment-Based Design Contributions
Docking studies contribute to identifying "hotspots" within a protein's active site—regions that are critical for binding. By analyzing the interactions of various ligands, researchers can pinpoint amino acid residues that, if interacted with, contribute significantly to binding affinity. This information is invaluable for lead optimization.
Fragment-based design is an approach where small chemical fragments are docked or screened to identify those that bind weakly to the target's hotspots. These fragments can then be grown or linked together to create a more potent lead compound. Analysis shows that protein-fragment complexes are often enriched in polar interactions like hydrogen bonds and electrostatic interactions compared to larger, more drug-like molecules. biorxiv.org While no specific fragment-based design studies involving this compound are available in the search results, this methodology represents a key strategy in modern drug discovery where such a compound could be developed or optimized.
In Vitro Cellular Pathway Modulation and Phenotypic Assays
Following computational predictions, in vitro assays are essential to confirm the biological activity of a compound in a cellular context. These experiments measure the compound's actual effects on cell behavior and signaling pathways.
Effects on Cell Cycle Progression and Apoptosis Induction
Many therapeutic agents exert their effects by interfering with the cell cycle or by inducing programmed cell death (apoptosis).
Cell Cycle Arrest: Compounds can halt cell cycle progression at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cell division. For instance, studies on keloid fibroblasts treated with 5-fluorouracil (B62378) (5-FU) showed a significant delay in cell cycle progression and arrest at the G2/M phase. nih.gov This was associated with an accumulation of proteins like p53 and p21 and a decrease in cyclin B1. nih.gov Similarly, other novel compounds have been shown to induce G2/M phase arrest in cancer cells. nih.gov
Apoptosis Induction: Apoptosis is a regulated process of cell death crucial for eliminating damaged or cancerous cells. The induction of apoptosis is a hallmark of many anticancer drugs. nih.gov The process can be triggered by various stimuli, including DNA damage from chemotherapeutic agents. nih.govnih.gov Studies have shown that some compounds induce apoptosis, which can be confirmed by observing DNA fragmentation or changes in the levels of apoptosis-related proteins like Bcl-2 and BAX. nih.govnih.gov
Table 2: Example Cellular Effects of Investigated Compounds on Cancer Cells
| Compound/Agent | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Keloid Fibroblasts | Induces G2/M cell cycle arrest and apoptosis | nih.gov |
| Compound 3j (a furanone derivative) | MCF-7 (Breast Cancer) | Induces cell cycle arrest at G2/M phase | nih.gov |
| Paclitaxel + CIGB-300 | Lung Cancer Cells | Causes cell cycle arrest at S and G2/M phases | researchgate.net |
| Apigenin + 5-FU | Colorectal Cancer Cells | Enhances apoptosis induction | nih.gov |
Inhibition of Cell Proliferation and Colony Formation
A primary goal in cancer research is to find compounds that can halt the uncontrolled growth of tumor cells.
Inhibition of Cell Proliferation: Assays like the MTT assay are used to measure the metabolic activity of cells, which correlates with cell viability and proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell proliferation by 50%. Numerous studies report IC₅₀ values for novel compounds against various cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). mdpi.comnih.govmdpi.com For example, the cyanopyridone derivative 5e showed potent activity against the MCF-7 cell line with an IC₅₀ value of 1.39 µM. mdpi.com
Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and clonogenic potential. An effective anticancer agent will reduce the number and size of colonies formed compared to untreated control cells. This assay provides insight into the cytostatic or cytotoxic effects of a compound over a longer period.
Table 3: Example Anti-Proliferative Activities (IC₅₀) of Various Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5e (Cyanopyridone derivative) | MCF-7 (Breast) | 1.39 | mdpi.com |
| Compound 5a (Cyanopyridone derivative) | HepG2 (Liver) | 2.71 | mdpi.com |
| Compound 3j (Furanone derivative) | MCF-7 (Breast) | 11.8 | nih.gov |
| Compound 5h (Phenylisoxazole quinoxalin-2-amine) | α-amylase (Enzyme) | 16.4 | rsc.org |
| Compound 5i (Thieno[2-3-b]pyridine) | HCT116 (Colon) | ~0.12-0.13 | mdpi.com |
Modulation of Signaling Pathways (e.g., HGF/c-Met pathway, RAS-MAPK, PI3K-AKT)
There is no available research documenting the activity of this compound on key signaling pathways involved in cell growth and proliferation. The hepatocyte growth factor (HGF)/c-MET pathway is a critical regulator of cell motility, growth, and morphogenesis, and its dysregulation is implicated in many cancers. chemicalbook.com The c-Met receptor's activation by its ligand, HGF, triggers downstream cascades including the PI3K/Akt and RAS-MAPK pathways. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in cancer, controlling cell survival, proliferation, and metabolism. However, specific studies detailing the modulatory effects of this compound on these pathways have not been found.
Anti-migratory and Anti-invasive Properties in Cellular Models
No studies have been published that evaluate the potential anti-migratory or anti-invasive properties of this compound in cellular models. Such properties are often investigated in cancer research to determine a compound's ability to prevent metastasis. For instance, in studies of other compounds, migration assays on cell lines like PANC-1 are used to assess cell motility.
Preclinical In Vitro Efficacy in Disease Models
Antitumor Activity against Various Cancer Cell Lines (e.g., HeLa, HepG2, PANC-1, A549, HT-29, MKN-45, MDA-MB-231, EBC-1)
There is no publicly available data on the in vitro antitumor activity of this compound against any of the specified cancer cell lines. The cell lines listed represent a broad range of human cancers and are commonly used in preclinical screening to assess the cytotoxic and antiproliferative effects of novel chemical entities.
HeLa: A human cervical cancer cell line.
HepG2: A human liver cancer cell line.
PANC-1: A human pancreatic cancer cell line.
A549: A human lung carcinoma cell line.
HT-29: A human colon adenocarcinoma cell line.
MKN-45: A human gastric cancer cell line known for c-Met amplification.
MDA-MB-231: A human breast adenocarcinoma cell line.
EBC-1: A human lung squamous cell carcinoma cell line, also characterized by Met gene amplification.
Without experimental results, it is not possible to provide data on the efficacy of this compound in these models.
Antitumor Activity Data Table
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | Data Not Available | N/A |
| HepG2 | Liver Cancer | Data Not Available | N/A |
| PANC-1 | Pancreatic Cancer | Data Not Available | N/A |
| A549 | Lung Cancer | Data Not Available | N/A |
| HT-29 | Colon Cancer | Data Not Available | N/A |
| MKN-45 | Gastric Cancer | Data Not Available | N/A |
| MDA-MB-231 | Breast Cancer | Data Not Available | N/A |
| EBC-1 | Lung Cancer | Data Not Available | N/A |
Antifungal Activity (e.g., against Candida albicans)
No published studies were found that investigate the antifungal properties of this compound. Candida albicans is a common fungal pathogen, and novel antifungal agents are actively being sought, but this specific compound has not been reported in such a context.
Antifungal Activity Data Table
| Organism | Activity Metric (e.g., MIC) | Value | Reference |
|---|---|---|---|
| Candida albicans | Data Not Available | Data Not Available | N/A |
Patent Landscape Analysis for Academic Research Trends
Identification of Novel 5-(2-Fluorophenoxy)pyridin-2-amine Analogues and Derivatives Disclosed in Patents
The patent literature reveals a diverse array of novel analogues and derivatives based on the this compound core. These modifications are primarily aimed at enhancing potency, selectivity, and pharmacokinetic properties. A significant portion of these patented compounds are designed as inhibitors of various protein kinases, implicated in a range of diseases from cancer to inflammatory disorders.
A prominent class of derivatives includes those incorporating a sulfoximine (B86345) group, as detailed in patents such as WO/2015/001021 and US9877954B2. These compounds have been specifically developed as Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The sulfoximine moiety is a key feature, contributing to the inhibitory activity of these molecules.
Beyond the sulfoximine derivatives, the patent landscape showcases a variety of other modifications. These include substitutions on both the pyridine (B92270) and the phenoxy rings. For instance, patents describe the introduction of different alkyl, halo, and cyano groups, as well as the incorporation of various heterocyclic rings to explore the structure-activity relationship (SAR) and optimize the pharmacological profile.
Interactive Table of Novel this compound Analogues and Derivatives
| Compound/Derivative Class | Key Structural Features | Associated Patent(s) | Therapeutic Target(s) |
| Sulfoximine-Containing Derivatives | Introduction of a sulfoximine group, often on a side chain attached to the pyridine ring. | WO/2015/001021, US9877954B2, IL238322A | CDK9 |
| Substituted Pyridine Analogues | Modifications on the pyridine ring, including the introduction of alkyl, halogen, or cyano groups. | Various, including those related to kinase inhibitors. | Various Kinases (CDK, JAK, etc.) |
| Substituted Phenoxy Analogues | Alterations on the 2-fluorophenoxy moiety, such as the addition of further substituents. | Various, including those related to kinase inhibitors. | Various Kinases (VEGFR, etc.) |
| Heterocyclic-Substituted Derivatives | Incorporation of additional heterocyclic rings to modulate activity and properties. | US9034884B2 | Janus Kinases (JAK) |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Fusion of a pyrazolopyrimidine core, with the phenoxy pyridine moiety as a key substituent. | US10570139B2 | Bruton's Tyrosine Kinase (Btk) |
Analysis of Synthetic Methodologies for Related Compounds Described in Patent Literature
The synthetic routes disclosed in the patent literature for this compound and its analogues generally follow a convergent approach. A common strategy involves the coupling of a suitably substituted 2-aminopyridine (B139424) derivative with a substituted fluorophenol.
One of the key synthetic steps is the ether linkage formation between the pyridine and the phenol (B47542) rings. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide anion displaces a leaving group (such as a halogen) on the pyridine ring. Alternatively, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, are employed to construct the C-O or C-N bonds. google.com
The synthesis of the substituted pyridine and phenol precursors is also detailed in the patent literature. For instance, the preparation of fluorinated pyridines can be achieved by contacting a chlorine-containing pyridine derivative with an alkali-metal fluoride (B91410) at elevated temperatures. google.com The synthesis of various substituted aminopyridines often involves multi-step sequences, starting from commercially available building blocks.
For the sulfoximine-containing derivatives, the patents describe the synthesis of the sulfoximine moiety and its subsequent coupling to the core structure. This typically involves the oxidation of a corresponding sulfide (B99878) to a sulfoxide, followed by imination to form the sulfoximine.
Emerging Research Directions and Academic Opportunities Highlighted by Patent Filings
The extensive patenting activity around this compound and its analogues underscores the therapeutic potential of this chemical scaffold and points to several emerging research directions and academic opportunities.
Development of Next-Generation Kinase Inhibitors: The initial focus on CDK9 inhibitors has broadened to include a wider range of kinases, such as JAK, Btk, and VEGFR. google.comcommonorganicchemistry.comnih.gov This suggests a fertile ground for academic research in designing and synthesizing novel derivatives with enhanced selectivity for specific kinases or with dual-kinase inhibitory profiles. The pursuit of inhibitors that can overcome drug resistance is another critical area for investigation.
Exploration of New Therapeutic Indications: While cancer remains a primary therapeutic target, the patent literature also indicates potential applications in other areas. For example, the role of CDK9 in viral infections and cardiovascular diseases has been highlighted. google.com Academic researchers can explore the efficacy of these compounds in a broader range of disease models, potentially uncovering new therapeutic uses. Furthermore, the involvement of kinases in inflammatory and autoimmune diseases presents another avenue for research.
Focus on "Patent-Free" Scaffolds: While the core this compound scaffold is heavily patented, academic researchers can focus on developing novel, structurally distinct scaffolds that mimic the key pharmacophoric features of the patented compounds. This could lead to the discovery of new chemical entities with improved properties and a clearer intellectual property landscape.
Investigation of Novel Drug Delivery Systems: The oral bioavailability and pharmacokinetic profiles of these inhibitors are crucial for their clinical success. Academic research can contribute by developing novel drug delivery systems, such as nanoparticle formulations or prodrug approaches, to enhance the delivery and efficacy of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-Fluorophenoxy)pyridin-2-amine, and how are purity and yield maximized?
- Methodology :
-
Nucleophilic aromatic substitution is commonly used, where 2-fluorophenol reacts with a halogenated pyridin-2-amine precursor under controlled conditions (e.g., 80–100°C, 12–24 hours) .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .
-
Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while ¹H/¹³C NMR and LCMS confirm structural integrity .
Reaction Optimization Parameters Temperature: 80–100°C Catalyst: K₂CO₃ or Cs₂CO₃ Solvent: DMF or DMSO Yield range: 60–85%
Q. How is this compound characterized spectroscopically?
- Key techniques :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–8.2 ppm); NH₂ protons resonate as broad singlets (δ 5.5–6.0 ppm) .
- LCMS : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₁H₁₀FN₂O) .
- FT-IR : Stretching vibrations for C-F (1220–1150 cm⁻¹) and N-H (3350–3450 cm⁻¹) confirm functional groups .
Q. What biological activities are associated with this compound?
- Mechanistic insights :
- The fluorophenoxy group enhances lipophilicity , improving blood-brain barrier penetration in neurological targets .
- In vitro assays (e.g., kinase inhibition) show IC₅₀ values <1 µM for JAK/ALK kinases, validated via SPR (surface plasmon resonance) binding studies .
- Amyloid imaging : Radiolabeled analogs (e.g., ¹²⁵I derivatives) demonstrate high specificity for β-amyloid plaques in murine models .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the compound’s binding affinity to kinase targets?
- SAR Analysis :
- Fluorine position : 2-fluoro substitution on phenoxy enhances steric complementarity with kinase ATP-binding pockets vs. 3-/4-fluoro isomers .
- Pyridine amino group : Hydrogen bonding with kinase catalytic lysine (e.g., ALK Tyr1586) is critical; methylation reduces potency by 10-fold .
- Experimental validation :
- Co-crystallography (PDB: 4FZV) confirms fluorophenoxy-pyridine stacking interactions in ALK kinase .
- Free energy perturbation (FEP) simulations quantify substituent effects on binding ΔG .
Q. How can contradictory data on in vitro vs. in vivo biological activity be resolved?
- Hypothesis : Metabolic instability of the fluorophenoxy group in vivo reduces target engagement.
- Validation :
Stability assays : Liver microsomal studies identify rapid oxidative demethylation as a key degradation pathway.
Prodrug design : Acetylation of the NH₂ group improves pharmacokinetic profiles (t₁/₂ increased from 1.2 to 4.7 hours) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Approaches :
- ADMET prediction : SwissADME or ADMETLab2.0 estimate logP (2.8), solubility (LogS = -4.1), and CYP450 inhibition .
- MD simulations : AMBER or GROMACS model blood-brain barrier permeation (Pe > 5 × 10⁻⁶ cm/s) .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches show variable impurity peaks?
- Root cause :
- Incomplete substitution during synthesis generates halogenated byproducts (e.g., unreacted 2-chloropyridin-2-amine) .
- Mitigation :
- Optimize reaction stoichiometry (1:1.2 molar ratio of pyridine:fluorophenol).
- Use scavenger resins (e.g., QuadraPure™) to trap residual halides .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
